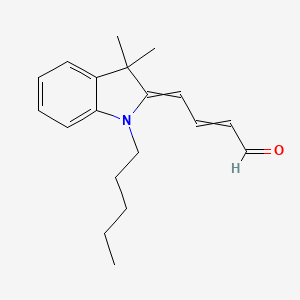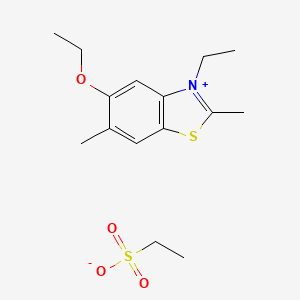![molecular formula C13H12O3 B12536578 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one CAS No. 653597-76-3](/img/structure/B12536578.png)
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a hydroxybutenyl group attached to the benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzopyran core, which can be derived from commercially available starting materials.
Hydroxybutenyl Group Introduction: The hydroxybutenyl group is introduced through a series of reactions, including aldol condensation and reduction. The reaction conditions often involve the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process .
化学反应分析
Types of Reactions
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzopyran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydroxybutyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used
科学研究应用
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of 3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: The compound may interact with enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
相似化合物的比较
Similar Compounds
3-Hydroxybutanoic acid: Similar in structure but lacks the benzopyran core.
4-Hydroxycoumarin: Contains a similar benzopyran structure but with different substituents.
Warfarin: A well-known anticoagulant that also contains a benzopyran core.
Uniqueness
3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one is unique due to its specific hydroxybutenyl substitution, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other similar compounds .
属性
CAS 编号 |
653597-76-3 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
3-[(3R)-3-hydroxybut-1-enyl]isochromen-1-one |
InChI |
InChI=1S/C13H12O3/c1-9(14)6-7-11-8-10-4-2-3-5-12(10)13(15)16-11/h2-9,14H,1H3/t9-/m1/s1 |
InChI 键 |
DTXUIAMWHHGGPB-SECBINFHSA-N |
手性 SMILES |
C[C@H](C=CC1=CC2=CC=CC=C2C(=O)O1)O |
规范 SMILES |
CC(C=CC1=CC2=CC=CC=C2C(=O)O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
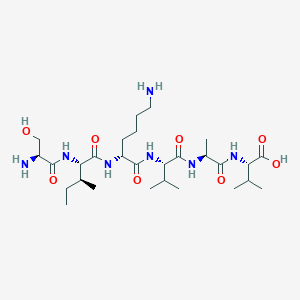

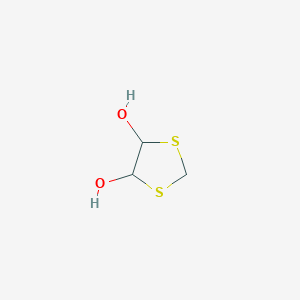
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
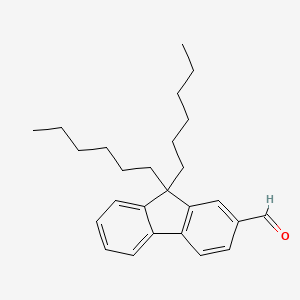
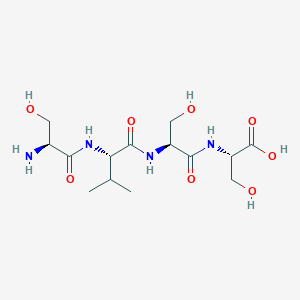
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
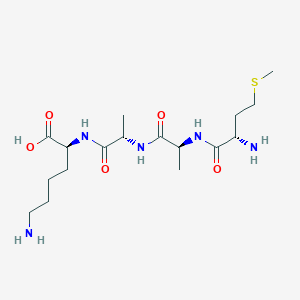
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
